molecular formula C11H19Cl2N3 B1402567 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361115-25-4

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1402567
CAS No.: 1361115-25-4
M. Wt: 264.19 g/mol
InChI Key: CMOJIFDUANFALF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring at position 2. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
  • 4,6-Dimethyl-2-mercaptopyrimidine

Uniqueness

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-6-9(2)14-11(13-8)10-4-3-5-12-7-10;;/h6,10,12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJIFDUANFALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

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